(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-9-10-5-7-14(8-6-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINFYOPTRXSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone typically follows a sequence involving:
- Formation of an acyl chloride from the corresponding carboxylic acid derivative.
- Nucleophilic substitution by a piperidine derivative bearing an aminomethyl group.
- Purification and characterization of the final amide product.
This approach leverages classical amide coupling chemistry, often utilizing thionyl chloride for acyl chloride formation and Schotten-Baumann conditions for amide bond formation.
Detailed Preparation Steps
Step 1: Preparation of Cyclopentylcarbonyl Chloride
- Starting from cyclopentylcarboxylic acid, refluxing with thionyl chloride (SOCl₂) converts the acid into cyclopentylcarbonyl chloride.
- This reaction is typically carried out under anhydrous conditions to avoid hydrolysis.
- The acyl chloride intermediate is isolated or used in situ for further reactions.
Step 2: Preparation of 4-(Aminomethyl)piperidine
- The 4-(aminomethyl)piperidine can be synthesized or procured commercially.
- It contains a piperidine ring with an aminomethyl substituent at the 4-position.
- This amine serves as the nucleophile for the amide bond formation.
Step 3: Amide Bond Formation
- The cyclopentylcarbonyl chloride is reacted with 4-(aminomethyl)piperidine under Schotten-Baumann conditions.
- Typically, this involves stirring the acyl chloride with the amine in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or tetrahydrofuran).
- The reaction proceeds via nucleophilic acyl substitution, forming the amide bond to yield this compound.
Step 4: Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Purity is confirmed by analytical techniques such as NMR (¹H and ¹³C), LC-MS, and IR spectroscopy.
- High purity (>95%) is typically achieved.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 1 | Cyclopentylcarboxylic acid + SOCl₂, reflux | Cyclopentylcarbonyl chloride (acyl chloride intermediate) |
| 2 | 4-(Aminomethyl)piperidine (nucleophile) | Ready for coupling |
| 3 | Acyl chloride + 4-(Aminomethyl)piperidine + base (e.g., Et₃N) in organic solvent | This compound (amide product) |
| 4 | Purification by chromatography or recrystallization | Pure target compound |
Research Findings and Optimization
- The acyl chloride formation step is critical and must be performed under strictly anhydrous conditions to prevent hydrolysis, which would reduce yield.
- Use of bases such as triethylamine neutralizes the HCl generated during amide formation, improving reaction efficiency.
- Reaction monitoring by TLC or LC-MS is recommended to ensure complete conversion.
- The Schotten-Baumann procedure is widely validated for similar amide syntheses involving piperidine derivatives and cycloalkyl acyl chlorides, ensuring reproducibility and high yields.
- Alternative coupling reagents (e.g., carbodiimides) can be used but are less common for this specific compound.
Analytical Data Summary
| Analytical Method | Typical Results for this compound |
|---|---|
| ¹H NMR | Signals corresponding to piperidine protons, aminomethyl group, and cyclopentyl methanone protons; rotamer peaks may be observed due to amide bond restricted rotation. |
| ¹³C NMR | Carbonyl carbon resonance (~170-175 ppm), aromatic and aliphatic carbons consistent with structure. |
| LC-MS | Molecular ion peak consistent with molecular weight; purity >95%. |
| IR Spectroscopy | Amide C=O stretch (~1650 cm⁻¹), N-H stretch, and aliphatic C-H stretches. |
Notes on Related Synthetic Routes
- Analogous compounds such as 4-(aminomethyl)benzamides have been synthesized using similar strategies, confirming the robustness of this method for piperidine-containing amides.
- Incorporation of cyclic amines like piperidine in the amide formation step is well-documented and provides clean conversion to target amides.
- The methodology is adaptable to various cyclic acyl chlorides, allowing structural diversification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting material | Cyclopentylcarboxylic acid |
| Acyl chloride formation | SOCl₂, reflux, anhydrous solvent, 2-4 hours |
| Amine nucleophile | 4-(Aminomethyl)piperidine, equimolar or slight excess |
| Coupling conditions | Schotten-Baumann (aqueous base, organic solvent), RT to 40°C, 2-6 hours |
| Purification method | Flash column chromatography or recrystallization |
| Yield | Typically 70-90% depending on scale and conditions |
| Purity | >95% by LC-MS and NMR |
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the piperidine and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring and the carbonyl-linked group. These differences influence physicochemical properties, binding affinities, and biological activity. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to cyclohexyl (4PP-6) or aromatic groups (e.g., phenethylpyridine in ).
- Molecular Weight : The target compound’s lower molecular weight (~208) may enhance bioavailability compared to bulkier analogs like (399.54 g/mol).
Electronic and Steric Effects
- In contrast, t-butylphenyl (4PP-6) and phenethylpyridine () are electron-withdrawing, altering binding kinetics .
Biological Activity
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone, with the CAS number 1248120-38-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H19N2O
- Molecular Weight : Approximately 219.30 g/mol
The compound features a piperidine ring substituted with an aminomethyl group and a cyclopentyl moiety attached to a ketone functional group. This unique structure contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections.
- Analgesic Effects : The compound may exhibit pain-relieving properties.
- Anti-inflammatory Properties : It has shown promise in modulating inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on various receptors, influencing signaling pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral entry | |
| Analgesic | Reduction in pain behavior in animal models | |
| Anti-inflammatory | Decreased inflammation markers |
Case Study: In Vivo Efficacy
A controlled study involving rats demonstrated the efficacy of this compound in reducing inflammation. The study administered varying doses, revealing a dose-dependent relationship with significant reductions in both inflammation markers and pain behavior scores compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's solubility and permeability are critical for effective absorption.
- Metabolism : It is likely metabolized through hepatic pathways, potentially involving cytochrome P450 enzymes.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic via CYP enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
